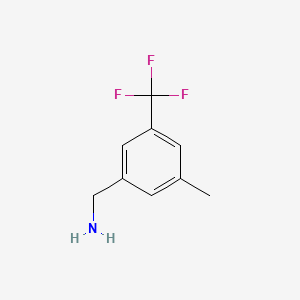

3-Methyl-5-(trifluoromethyl)benzylamine

CAS No.: 292151-97-4

Cat. No.: VC4975017

Molecular Formula: C9H10F3N

Molecular Weight: 189.181

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 292151-97-4 |

|---|---|

| Molecular Formula | C9H10F3N |

| Molecular Weight | 189.181 |

| IUPAC Name | [3-methyl-5-(trifluoromethyl)phenyl]methanamine |

| Standard InChI | InChI=1S/C9H10F3N/c1-6-2-7(5-13)4-8(3-6)9(10,11)12/h2-4H,5,13H2,1H3 |

| Standard InChI Key | ZESXWCTWKWVJGM-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)C(F)(F)F)CN |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

3-Methyl-5-(trifluoromethyl)benzylamine is systematically named [3-methyl-5-(trifluoromethyl)phenyl]methanamine under IUPAC nomenclature. Its structural attributes include:

-

Molecular Formula: C₉H₁₀F₃N

The trifluoromethyl group (-CF₃) confers electron-withdrawing properties, enhancing the compound's stability and reactivity in electrophilic substitution reactions.

Physical and Spectral Properties

Key physical properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Density | Not reported | |

| Solubility | Soluble in methanol | |

| Storage Conditions | Under inert gas (N₂/Ar) at 2–8°C |

The absence of melting/boiling point data in literature suggests further experimental characterization is needed.

Synthesis and Manufacturing

Industrial Production

Thermo Scientific, Avantor, and VWR supply 3-methyl-5-(trifluoromethyl)benzylamine in research quantities (250 mg–1 g) at ≥97% purity. Scaling production necessitates:

-

Inert Atmosphere Processing: To prevent degradation.

-

Quality Control: HPLC or GC-MS to verify purity and regioisomeric fidelity .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in drug discovery, leveraging the -CF₃ group to enhance metabolic stability and bioavailability. Applications include:

-

Anticancer Agents: Trifluoromethyl groups improve membrane permeability in kinase inhibitors.

-

Antiviral Compounds: Fluorinated amines are key motifs in protease inhibitors .

Organic Synthesis

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings using boronated derivatives .

-

Peptide Mimetics: Incorporation into peptidomimetic scaffolds to resist enzymatic degradation.

| Aspect | Protocol | Source |

|---|---|---|

| Personal Protection | Gloves (nitrile), goggles, lab coat | |

| Ventilation | Fume hood required | |

| Spill Management | Absorb with inert material (sand), neutralize with weak acid |

Exposure to skin/eyes causes severe burns, necessitating immediate rinsing with water .

| Supplier | Purity | Packaging | Price (USD) |

|---|---|---|---|

| Thermo Scientific | 97% | 1 g | $350 |

| VWR | 97% | 250 mg | $120 |

| Avantor | 98% | 500 mg | $240 |

Custom synthesis services are available for bulk quantities (>10 kg).

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume